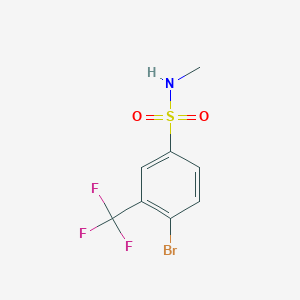

4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide

Vue d'ensemble

Description

4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C8H7BrF3NO2S . It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride with methylamine . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistent quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation and reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products Formed

Nucleophilic substitution: Formation of substituted sulfonamides.

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Coupling reactions: Formation of biaryl compounds.

Applications De Recherche Scientifique

Chemistry

- Building Block in Organic Synthesis: The compound serves as an important intermediate in the synthesis of various chemical entities, facilitating the development of new chemical reactions and compounds.

- Reactivity: It can undergo nucleophilic substitution reactions, oxidation, reduction, and coupling reactions (e.g., Suzuki-Miyaura coupling), making it versatile for synthetic chemists.

Biology

- Enzyme Inhibition Studies: As a sulfonamide derivative, it has potential applications in studying enzyme inhibitors. It may inhibit carbonic anhydrase, affecting pH regulation and fluid balance within biological systems.

- Cellular Effects: While specific cellular effects are not extensively documented, compounds with similar structures influence cell signaling pathways and gene expression. Thus, this compound may also impact these cellular functions through analogous mechanisms.

Medicine

- Pharmaceutical Development: There is growing interest in this compound as a precursor for drug candidates targeting conditions such as hyperuricemia and gout. Its structural characteristics suggest potential efficacy as a URAT1 inhibitor, which is crucial for managing uric acid levels in the body .

- Case Study on Gout Treatment: A study highlights its effectiveness in reducing serum uric acid concentrations, indicating its potential use in treating gout and related disorders. The IC₅₀ values demonstrate significant inhibition of human urate transporter 1 (hURAT1), supporting its therapeutic promise .

Mécanisme D'action

The mechanism of action of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-3-(trifluoromethyl)benzenesulfonamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.

4-Bromobenzotrifluoride: Lacks the sulfonamide group, making it less versatile in chemical reactions.

Uniqueness

4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both the trifluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties.

Activité Biologique

4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative with significant biological activity. This compound has garnered attention for its potential applications in antimicrobial and anticancer therapies. This article reviews the biological activities, mechanisms of action, pharmacokinetics, and relevant case studies related to this compound.

Chemical Structure and Properties

- Molecular Formula : C10H8BrF3N2O2S

- Molecular Weight : 339.14 g/mol

- IUPAC Name : this compound

The compound features a sulfonamide group, which is known for its ability to interact with various biological targets, influencing its biological activity.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, leading to cell death. The minimum inhibitory concentration (MIC) has been reported between 16 to 32 µg/mL for various pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines. Key findings include:

- Cytotoxicity : Significant cytotoxic effects were observed with IC50 values in the low micromolar range (approximately 5-10 µM) .

- Mechanism of Action : The compound induces apoptosis via mitochondrial pathway activation, confirmed by increased annexin V staining in treated cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit critical enzymes involved in cellular pathways, such as protein kinases and phosphodiesterases.

- Signal Transduction Modulation : The compound may modulate key signaling pathways vital for cell proliferation and survival, including the RAS–MEK–ERK and PI3K–Akt pathways .

Pharmacokinetics

Pharmacokinetic studies indicate favorable absorption characteristics for this compound. It shows moderate binding affinity to human serum albumin (HSA), which is crucial for its therapeutic efficacy. Spectroscopic analyses reveal that the binding occurs through hydrophobic interactions and hydrogen bonding, suggesting effective distribution within biological systems .

Study on Anticancer Efficacy

In a study focusing on MCF-7 breast cancer cells, treatment with this compound resulted in:

- Inhibition of cell growth.

- Induction of apoptosis through mitochondrial pathway activation.

Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic events .

Antimicrobial Screening

A separate study screened the compound against a panel of pathogenic bacteria:

Propriétés

IUPAC Name |

4-bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3NO2S/c1-13-16(14,15)5-2-3-7(9)6(4-5)8(10,11)12/h2-4,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAECPINMLAJRLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674357 | |

| Record name | 4-Bromo-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020253-01-3 | |

| Record name | 4-Bromo-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.